

# Independent Verification of SB-633825's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **SB-633825** with an alternative kinase inhibitor, Rebastinib (DCC-2036). The information is compiled from publicly available experimental data to offer an independent verification of **SB-633825**'s performance.

# **Executive Summary**

SB-633825 is a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. To provide a comprehensive understanding of its selectivity, this guide compares its activity with Rebastinib, another potent TIE2 inhibitor with a broader publicly available kinase inhibition profile. While a direct head-to-head screen across a comprehensive kinase panel under identical conditions is not publicly available, this guide synthesizes existing data to facilitate an informed comparison. The data suggests that while both compounds potently inhibit TIE2, they exhibit distinct off-target profiles.

## **Data Presentation: Kinase Inhibition Profile**

The following tables summarize the available quantitative data for **SB-633825** and Rebastinib against a panel of kinases. It is important to note that the data for each compound may have been generated using different assay platforms, which should be considered when making a direct comparison.



Table 1: Kinase Inhibition Profile of SB-633825

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| TIE2          | 3.5[1]    |
| LOK (STK10)   | 66[1]     |
| BRK (PTK6)    | 150[1]    |

Note: This data represents the primary targets of **SB-633825** as reported in the literature. A comprehensive screen against a broad kinase panel is not readily available in the public domain.

Table 2: Kinase Inhibition Profile of Rebastinib (DCC-2036)

| Kinase Target | IC50 (nM)                                    |
|---------------|----------------------------------------------|
| TIE2          | 0.63[1]                                      |
| TRKA          | 0.17                                         |
| TRKB          | 0.42                                         |
| TRKC          | 2.74                                         |
| BCR-ABL       | Not specified in the provided search results |
| SRC           | Not specified in the provided search results |
| LYN           | Not specified in the provided search results |
| FGR           | Not specified in the provided search results |
| НСК           | Not specified in the provided search results |
| KDR           | Not specified in the provided search results |
| FLT3          | Not specified in the provided search results |

Note: This data is from a screen of Rebastinib against a panel of 300 human kinases.[1] The table highlights some of the key kinases inhibited by Rebastinib. For a complete list, refer to the



original publication.

## **Experimental Protocols**

A detailed experimental protocol for a representative kinase screening assay, KINOMEscan, is provided below. This methodology is widely used in the industry to determine kinase inhibitor selectivity.

KINOMEscan<sup>™</sup> Assay Protocol (Representative)

The KINOMEscan™ platform is based on a competition binding assay. The core components of the assay are:

- DNA-tagged kinase: A specific kinase of interest is fused to a unique DNA tag.
- Immobilized ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
- Test compound: The inhibitor being profiled (e.g., SB-633825 or Rebastinib).

#### Assay Principle:

The assay measures the ability of a test compound to compete with the immobilized ligand for binding to the kinase's active site.

#### Procedure:

- Reaction Setup: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a buffer solution in the wells of a microplate. A range of concentrations of the test compound is typically used to determine the dissociation constant (Kd).
- Incubation: The reaction is incubated to allow the binding equilibrium to be reached.
- Washing: Unbound kinase is washed away, while the kinase bound to the immobilized ligand is retained.
- Elution and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.



Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of captured kinase indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase. The data is then used to calculate the dissociation constant (Kd) or the percentage of control, providing a quantitative measure of the inhibitor's potency and selectivity.[2][3][4][5]
[6][7][8][9][10]

# Mandatory Visualization Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the primary targets of **SB-633825**.



Click to download full resolution via product page

Caption: TIE2 Signaling Pathway.





Click to download full resolution via product page

Caption: LOK (STK10) Signaling Pathway.



Click to download full resolution via product page

Caption: BRK (PTK6) Signaling Pathway.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Kinase Profiling Workflow.

## Conclusion



This guide provides a comparative overview of the kinase selectivity of **SB-633825** and Rebastinib based on available data. **SB-633825** is a potent inhibitor of TIE2, LOK, and BRK. Rebastinib also potently inhibits TIE2 but has a distinct off-target profile that includes members of the TRK family and other kinases.

For a definitive and direct comparison of the selectivity of these two compounds, a head-to-head screening against a comprehensive kinase panel using the same assay platform and under identical experimental conditions is highly recommended. Such a study would provide a more precise and reliable assessment of their relative selectivity and potential for off-target effects, which is critical for their development and application as research tools or therapeutic agents. Researchers are encouraged to consult the primary literature for more detailed information and to consider conducting such direct comparative studies to guide their research and development efforts.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Assays HMS LINCS Project [lincs.hms.harvard.edu]
- 6. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Assay in Summary\_ki [bindingdb.org]



- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [Independent Verification of SB-633825's Kinase Selectivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541021#independent-verification-of-sb-633825-s-kinase-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com